

# An In-depth Technical Guide to 5-Amino-2-bromobenzoic Acid

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## Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Amino-2-bromobenzoic acid** (CAS Number: 2840-02-0), a key chemical intermediate in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, synthesis, and significant applications in drug discovery and development, with a focus on its role in the synthesis of modern therapeutics.

## Core Concepts: Structure and Properties

**5-Amino-2-bromobenzoic acid** is an aromatic compound featuring a benzoic acid backbone with an amino group at the C5 position and a bromine atom at the C2 position. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.

Chemical Structure:

- IUPAC Name: **5-amino-2-bromobenzoic acid**[\[1\]](#)
- CAS Number: 2840-02-0[\[1\]](#)
- Molecular Formula:  $C_7H_6BrNO_2$ [\[1\]](#)
- SMILES: C1=CC(=C(C=C1N)C(=O)O)Br[\[1\]](#)
- InChI Key: FEXDUVBQBNYSQV-UHFFFAOYSA-N[\[1\]](#)

The presence of the carboxylic acid, the amino group, and the bromine atom provides multiple reactive sites for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **5-Amino-2-bromobenzoic acid** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
Molecular Weight	216.03 g/mol	[1]
Melting Point	171-179 °C	[2]
Boiling Point	366.2 °C (predicted)	[2]
Density	1.793 g/cm <sup>3</sup> (predicted)	[2]
Appearance	White crystalline solid	[3]
<sup>1</sup> H-NMR (400 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	5.49 (s, 2H), 6.59 (dd, J = 8.5, 2.9Hz, 1H), 6.93 (d, J = 2.9Hz, 1H), 7.25 (d, J = 8.5Hz, 1H), 13.04 (s, 1H)	[3]

## Synthesis and Experimental Protocols

The synthesis of **5-Amino-2-bromobenzoic acid** is crucial for its availability as a starting material. A common and effective laboratory-scale synthesis involves the bromination of 3-aminobenzoic acid.

### Experimental Protocol: Synthesis from 3-Aminobenzoic Acid[3]

This protocol details the synthesis of **5-Amino-2-bromobenzoic acid** via the bromination of 3-aminobenzoic acid using N-bromosuccinimide (NBS).

#### Materials:

- 3-Aminobenzoic acid
- N,N-dimethylformamide (DMF)
- N-bromosuccinimide (NBS)
- Water

#### Procedure:

- Dissolve 3-aminobenzoic acid (3.00 g, 21.9 mmol) in N,N-dimethylformamide (18.0 mL) in a reaction vessel and cool the solution to below 5 °C.
- In a separate vessel, prepare a solution of N-bromosuccinimide (4.09 g, 23.0 mmol) in N,N-dimethylformamide (9.00 mL).
- Slowly add the NBS solution to the cooled 3-aminobenzoic acid solution, ensuring the reaction temperature is maintained at or below 5 °C.
- Stir the reaction mixture at 5 °C for 1 hour.
- After 1 hour, add water (60.0 mL) to the reaction mixture and continue stirring for 12 hours at 5 °C.
- Collect the resulting solid product by filtration.
- Wash the filtered solid with water (5.00 mL) and dry to yield **5-Amino-2-bromobenzoic acid**.

Expected Yield: Approximately 78%.

Product Confirmation: The structure of the synthesized **5-Amino-2-bromobenzoic acid** can be confirmed by <sup>1</sup>H-NMR spectroscopy, which should match the data presented in the table above.

## Applications in Drug Development

**5-Amino-2-bromobenzoic acid** is a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are key components in the development of drugs for metabolic diseases.

## Intermediate for Hypoglycemic Drugs

Patent literature indicates that derivatives of **5-Amino-2-bromobenzoic acid** are crucial starting materials for the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[4] Specifically, it is a precursor to 5-bromo-2-chloro-benzoic acid, which is a key intermediate in the manufacturing of drugs like Dapagliflozin and Empagliflozin.[4]

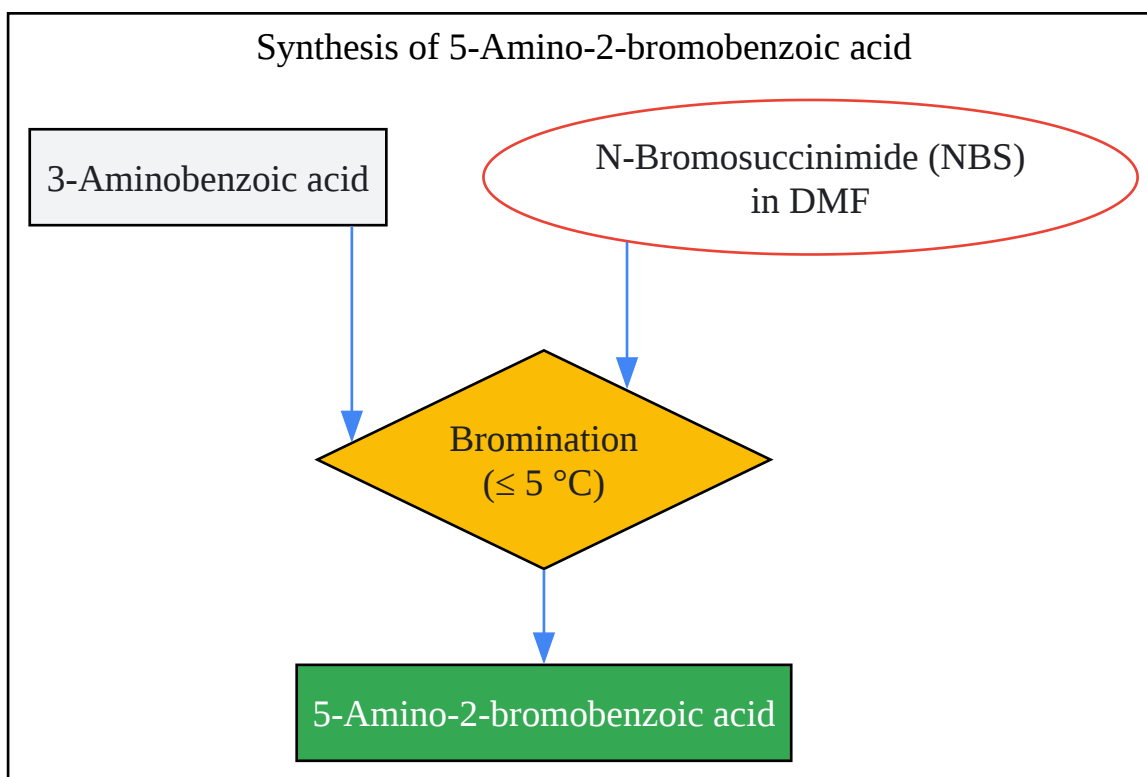
The synthetic utility of **5-Amino-2-bromobenzoic acid** in this context involves a diazotization reaction to replace the amino group with a chlorine atom, followed by further modifications.

## Potential Role in FABP4/5 Inhibitors

**5-Amino-2-bromobenzoic acid** has also been identified as a potential starting material for the synthesis of Fatty Acid-Binding Protein 4 (FABP4) and 5 (FABP5) inhibitors.[3] These proteins are targets for the treatment of various metabolic diseases, including atherosclerosis and type 2 diabetes.[5][6] The development of small molecule inhibitors for these proteins is an active area of research.

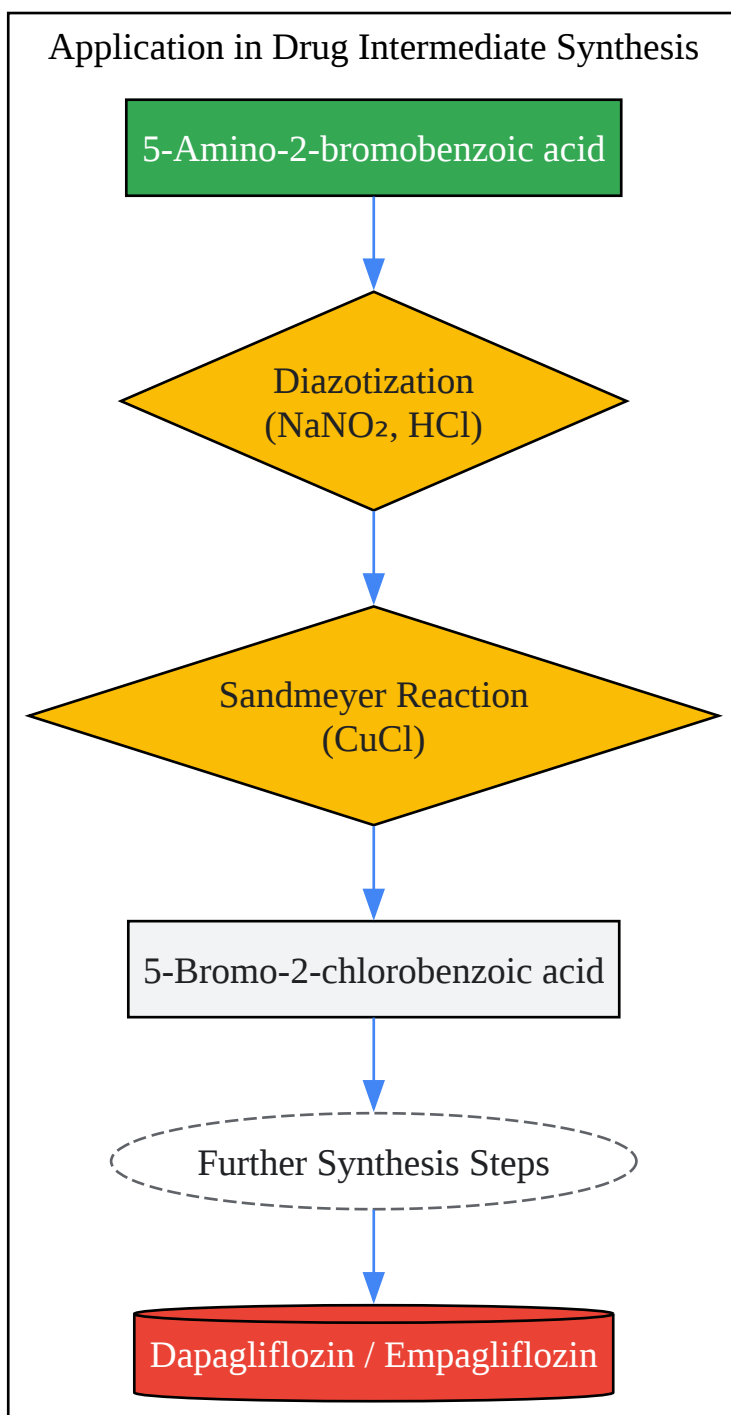
## Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving **5-Amino-2-bromobenzoic acid**.



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Synthesis of **5-Amino-2-bromobenzoic acid**.



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Workflow for Dapagliflozin intermediate synthesis.

## Safety and Handling

**5-Amino-2-bromobenzoic acid** is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:[1]

- H301: Toxic if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**5-Amino-2-bromobenzoic acid** is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its specific substitution pattern allows for its use as a key building block in the synthesis of important drugs, particularly for the treatment of type 2 diabetes. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals involved in medicinal chemistry and drug development.

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